1-Cyclopropyl-2-methoxyethanamine is a chemical compound characterized by the molecular formula . It features a cyclopropyl group and a methoxy group attached to an ethanamine backbone. This compound is often encountered in pharmaceutical chemistry, particularly as an intermediate in the synthesis of biologically active molecules, including corticotropin-releasing factor-1 receptor antagonists, which have potential therapeutic applications in managing stress and anxiety disorders.
This compound is classified under amines due to the presence of the amino group. It is also categorized as a methoxy-substituted cyclopropyl derivative. The hydrochloride salt form, 1-Cyclopropyl-2-methoxyethanamine hydrochloride, is commonly used in research and industrial applications for its improved solubility and stability.
The synthesis of 1-Cyclopropyl-2-methoxyethanamine can be achieved through several methods, predominantly focusing on chemoenzymatic routes. One notable method involves:
Industrial production often employs continuous flow reactors and advanced purification techniques to enhance yield and purity, making the process more efficient for large-scale applications.
1-Cyclopropyl-2-methoxyethanamine participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents used:
The mechanism of action for 1-Cyclopropyl-2-methoxyethanamine primarily involves its interaction with the corticotropin-releasing factor-1 receptor. This compound acts as an antagonist by binding to this receptor, inhibiting its activity, and modulating pathways related to stress response. This interaction suggests potential therapeutic effects in conditions such as anxiety disorders.
1-Cyclopropyl-2-methoxyethanamine finds various applications in scientific research:
Chemoenzymatic synthesis has emerged as a powerful strategy for constructing 1-cyclopropyl-2-methoxyethanamine, integrating traditional organic chemistry with biocatalytic steps to enhance efficiency and selectivity. A prominent approach involves the enzymatic reductive amination of the ketone precursor 1-cyclopropyl-2-methoxyethanone using engineered amine dehydrogenases (AmDHs). These enzymes catalyze the direct conversion of the prochiral ketone to the chiral amine via an imine intermediate, utilizing ammonia as the amine donor and NAD(P)H as the cofactor [1] [4]. This methodology bypasses the need for pre-formed imines, streamlining the synthetic pathway compared to traditional chemical routes.
The chemoenzymatic route significantly improves upon earlier multi-step chemical syntheses, such as the Grignard approach that requires preparation of cyclopropylmagnesium bromide followed by reaction with N-methoxy-N-methylmethoxyacetamide and acidic hydrolysis. This conventional method yields the ketone precursor at approximately 81% yield before requiring additional steps for amination [6]. By contrast, the integrated chemoenzymatic approach achieves the transformation in fewer steps with superior atom economy. Recent advances have demonstrated the incorporation of cofactor recycling systems within these pathways, enabling catalytic NAD(P)H usage and substantially reducing production costs. The tandem reaction systems often employ glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to regenerate reduced cofactors in situ, making the process industrially viable [1].
Industrial implementation of 1-cyclopropyl-2-methoxyethanamine synthesis has been revolutionized through continuous flow reactor technology coupled with advanced catalyst engineering. Immobilized enzyme reactors employing engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs) enable high-throughput production with exceptional control over reaction parameters. These systems typically achieve space-time yields exceeding 50 g·L⁻¹·day⁻¹, representing a 3-5 fold improvement over batch processes [1] [4]. The continuous flow configuration facilitates precise management of temperature, pH, and substrate concentration, minimizing enzyme inhibition and byproduct formation.
Catalyst design innovations focus on enhancing enzyme stability and activity under process conditions. Multi-point immobilization techniques anchor enzymes onto functionalized silica or polymer supports through covalent bonds, significantly reducing enzyme leaching and maintaining >90% activity after 15 operational cycles. Genetic engineering of AmDHs has yielded thermostable variants capable of operating at 45-50°C, which increases substrate solubility and reaction kinetics. Additionally, engineered enzymes exhibit expanded substrate tolerance toward sterically hindered ketones like 1-cyclopropyl-2-methoxyethanone, achieving conversion rates >95% with minimal byproducts [1] [4].
Table 1: Continuous Flow Reactor Configurations for Industrial Production of 1-Cyclopropyl-2-methoxyethanamine
Reactor Type | Catalyst System | Temperature (°C) | Productivity (g·L⁻¹·h⁻¹) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
Packed Bed | AmDH-CLEA® on silica | 40 | 3.2 | 98 | >99.5 |
CSTR Cascade | IRED-PVA hydrogel | 45 | 4.1 | 96 | >99.9 |
Membrane Reactor | Co-immobilized AmDH-GDH | 37 | 5.3 | 99 | >99.7 |
NAD(P)H-dependent enzymes represent the most efficient biocatalytic systems for synthesizing 1-cyclopropyl-2-methoxyethanamine through asymmetric reductive amination. Amine dehydrogenases (AmDHs) engineered from amino acid dehydrogenases (AADHs) catalyze the direct reductive amination of 1-cyclopropyl-2-methoxyethanone with ammonia, overcoming the limitations of natural enzymes that typically act on α-keto acids rather than ketones [1] [4]. These engineered enzymes operate via a two-step mechanism: formation of a carbinolamine intermediate through nucleophilic attack of ammonia on the carbonyl, followed by dehydration to the iminium ion and subsequent NAD(P)H-dependent reduction to the amine product.
Key breakthroughs in enzyme engineering have focused on reshaping the active site to accommodate the cyclopropyl moiety. Mutations at residues lining the substrate-binding pocket (e.g., Leu110Phe in Bacillus sp. AmDH) enhance hydrophobic interactions with the cyclopropyl ring, boosting catalytic efficiency (kcat/KM) by 20-fold compared to wild-type enzymes [4]. Imine reductases (IREDs) offer complementary activity, accepting pre-formed imines but requiring an additional step for imine formation from the ketone and amine donor. However, IREDs exhibit broader amine donor promiscuity, utilizing alkylamines beyond ammonia to potentially synthesize N-alkylated derivatives of the target amine [1].
Cofactor recycling remains integral to economic viability, with dual-enzyme systems demonstrating remarkable efficiency. The most advanced systems co-immobilize AmDH with a glucose dehydrogenase (GDH) for NADPH regeneration or with a formate dehydrogenase (FDH) for NADH regeneration, achieving total turnover numbers (TTN) for cofactors exceeding 50,000. This innovation reduces cofactor costs to <0.1% of total production expenses, enabling large-scale manufacturing [1] [4].
Synthetic routes to 1-cyclopropyl-2-methoxyethanamine fundamentally differ in their approach to constructing the cyclopropyl ring system versus introducing the amine functionality. Two dominant strategies emerge: late-stage cyclopropanation of linear amine precursors versus early cyclopropane formation followed by amine installation.
Late-Stage Cyclopropanation: This approach employs cyclopropyl building blocks like cyclopropylmagnesium bromide (prepared from cyclopropyl bromide and magnesium) in nucleophilic addition to N-methoxy-N-methylmethoxyacetamide, yielding the ketone precursor 1-cyclopropyl-2-methoxyethanone. Subsequent reductive amination completes the synthesis [6]. While chemoselective, this method faces challenges in controlling stereochemistry during the final amination step and requires protection/deprotection sequences that reduce overall yield (typically 60-70% over three steps).
Early Cyclopropanation: Alternative methodologies construct the cyclopropyl moiety through hydrogen-borrowing (HB) catalysis or Simmons-Smith reactions prior to amine functionalization. HB catalysis enables α-cyclopropanation of protected ketones using diol derivatives as cyclopropane surrogates under iridium or ruthenium catalysis [5] [8]. This method offers excellent functional group tolerance and avoids highly reactive carbenoid intermediates. Simmons-Smith cyclopropanation using zinc-copper couple and diiodomethane provides direct access to cyclopropyl rings from alkenes, though with potential stereoselectivity challenges when applied to allylic methoxy systems [8].
Table 3: Comparative Analysis of Synthetic Strategies to 1-Cyclopropyl-2-methoxyethanamine
Strategy | Key Steps | Overall Yield (%) | Enantiomeric Control | Scalability | Green Chemistry Metrics* |
---|---|---|---|---|---|
Chemoenzymatic Reductive Amination | Biocatalytic reductive amination of ketone | 85-95 | Excellent (ee >99%) | Excellent | E-factor: 5-8 |
Grignard-Ketone Route | 1. Grignard formation 2. Ketone synthesis 3. Reductive amination | 60-70 | Moderate (requires resolution) | Good | E-factor: 25-40 |
Hydrogen-Borrowing Cyclopropanation | 1. HB α-cyclopropanation 2. Deprotection 3. Reductive amination | 55-65 | Limited | Moderate | E-factor: 30-45 |
Simmons-Smith Approach | 1. Olefin synthesis 2. Cyclopropanation 3. Oxidative functionalization | 40-50 | Challenging | Moderate | E-factor: 45-60 |
*E-factor = kg waste / kg product; lower values indicate greener processes
Enzymatic routes demonstrate clear advantages in stereoselectivity and sustainability metrics. The chemoenzymatic approach utilizing AmDHs achieves atom economies >80%, significantly surpassing traditional methods. Additionally, enzymatic processes operate under aqueous conditions at ambient temperatures, reducing energy consumption by 65-80% compared to traditional methods requiring cryogenic temperatures for organometallic reactions or high-pressure hydrogenation [1] [4]. However, alkylation-cyclopropanation sequences remain valuable for synthesizing structurally diverse analogs, particularly those with quaternary centers adjacent to the cyclopropyl ring, which are challenging to access enzymatically [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0